Naphtho[2,3-f]quinoxaline
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Overview
Description
Naphtho[2,3-f]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by a fused ring structure consisting of a naphthalene ring and a quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphtho[2,3-f]quinoxaline can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminoanthraquinone with furan-2,3-diones . The reaction typically occurs in glacial acetic acid, yielding the desired product in good to excellent yields . Another method involves the use of benzil compounds in the presence of a catalyst such as propylsulfonic acid functionalized nanozeolite clinoptilolite .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,3-f]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with benzenesulfinic acid to form 5-phenylsulfonyl-7,12-dihydroxynaphtho[2,3-f]quinoxalines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include furan-2,3-diones, benzil compounds, and various catalysts such as propylsulfonic acid functionalized nanozeolite clinoptilolite . Reaction conditions often involve the use of solvents like glacial acetic acid and dimethylformamide .
Major Products Formed: The major products formed from the reactions of this compound include various substituted quinoxalines and quinones. These products are often characterized by their unique spectroscopic properties .
Scientific Research Applications
Naphtho[2,3-f]quinoxaline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it is used in the development of dyes and pigments for industrial applications .
Mechanism of Action
The mechanism of action of naphtho[2,3-f]quinoxaline involves its interaction with various molecular targets and pathways. In anticancer research, it has been shown to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Naphtho[2,3-f]quinoxaline is similar to other quinoxaline derivatives, such as anthraquinones and benzoquinoxalines . its unique fused ring structure and specific substitution patterns give it distinct chemical and biological properties. For example, while anthraquinones are widely used as dyes, this compound’s applications extend to anticancer research and optoelectronic devices .
Similar Compounds
- Anthraquinone
- Benzoquinoxaline
- Indanthrone
- Anthrapyrimidine
This compound stands out due to its unique structural features and diverse applications, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
225-34-3 |
---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
naphtho[2,3-f]quinoxaline |
InChI |
InChI=1S/C16H10N2/c1-2-4-12-10-14-13(9-11(12)3-1)5-6-15-16(14)18-8-7-17-15/h1-10H |
InChI Key |
KCYRXBCDIPKASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=NC=CN=C43 |
Origin of Product |
United States |
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